molecular formula C13H18N2O B8341906 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol

4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol

Cat. No.: B8341906
M. Wt: 218.29 g/mol
InChI Key: GLSCDWZLHHFPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol is a chemical compound with a unique structure that combines a benzimidazole core with a hydroxybutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol typically involves the reaction of 5,6-dimethylbenzimidazole with 4-hydroxybutyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzimidazole core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxybutyl side chain may facilitate binding to biological molecules, while the benzimidazole core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(4-Hydroxybutyl)-benzimidazole
  • 5,6-Dimethylbenzimidazole
  • 4-Hydroxybutyl-benzimidazole

Comparison: 4-(5,6-Dimethyl-1h-benzo[d]imidazol-1-yl)butan-1-ol is unique due to the presence of both the hydroxybutyl side chain and the dimethyl groups on the benzimidazole core This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

4-(5,6-dimethylbenzimidazol-1-yl)butan-1-ol

InChI

InChI=1S/C13H18N2O/c1-10-7-12-13(8-11(10)2)15(9-14-12)5-3-4-6-16/h7-9,16H,3-6H2,1-2H3

InChI Key

GLSCDWZLHHFPOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.46 g of 5,6-dimethylbenzimidazole dissolved in 50 ml of dry N,N-dimethylformamide was added 0.9 g of NaH, the mixture was stirred at room temperature for 30 minutes, 8 ml of 4-chloro-1-butanol was added dropwise, and after stirring at room temperature for one day, 0.65 g of NaH and 2 ml of 4-chloro-1-butanol were further added to carry out the reaction for 8 days. Following the same processes as in Example 1, crude 1-(4-hydroxybutyl)-5,6-dimethylbenzimidazole was obtained. The conversion to this compound from 5,6-dimethylbenzimidazole was found to be 50%.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.65 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four

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